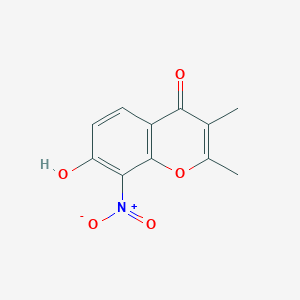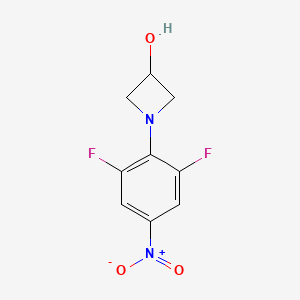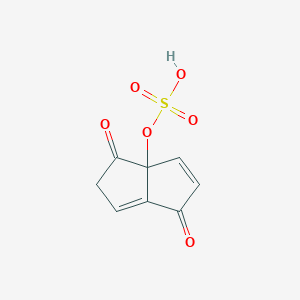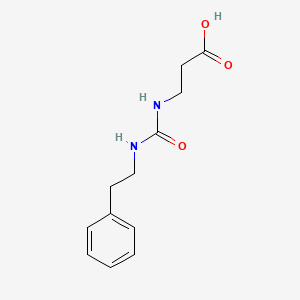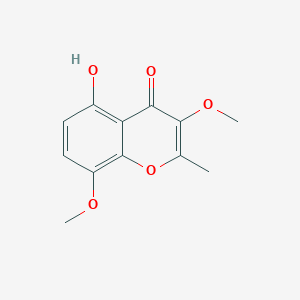
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is a naturally occurring compound belonging to the class of chromones Chromones are known for their diverse biological activities and are found in various plants and fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of methoxy and methyl substituents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Solvent extraction and purification techniques are employed to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation, or induce apoptosis in cancer cells by affecting mitochondrial pathways[7][7].
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one
- 5-Hydroxy-7,8-dimethoxy-2-methyl-4H-chromen-4-one
- 5-Hydroxy-2’,3,4’,7-tetramethoxyflavone
Comparison: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Propriétés
Numéro CAS |
61885-17-4 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3 |
Clé InChI |
ARORFGUGXKCBPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



